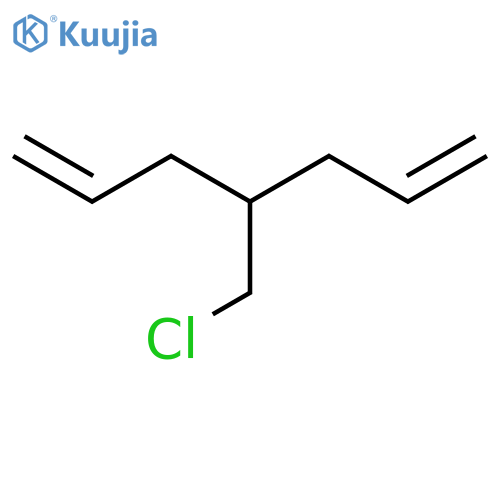

Cas no 132868-29-2 (4-(chloromethyl)hepta-1,6-diene)

4-(chloromethyl)hepta-1,6-diene 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)hepta-1,6-diene

- 4-(Chloromethyl)-1,6-heptadiene

- 1,6-Heptadiene, 4-(chloromethyl)-

-

- MDL: MFCD19235251

- インチ: 1S/C8H13Cl/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2

- InChIKey: VNZAFDINEAEOHE-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC=C)CC=C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 76.6

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 0

4-(chloromethyl)hepta-1,6-diene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1090175-1g |

4-(Chloromethyl)hepta-1,6-diene |

132868-29-2 | 95% | 1g |

$870.0 | 2024-04-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01034224-1g |

4-(Chloromethyl)hepta-1,6-diene |

132868-29-2 | 95% | 1g |

¥5971.0 | 2023-04-03 | |

| Enamine | EN300-304754-2.5g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 2.5g |

$2071.0 | 2023-09-05 | ||

| Enamine | EN300-304754-1.0g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-304754-10g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 10g |

$4545.0 | 2023-09-05 | ||

| Enamine | EN300-304754-0.25g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 0.25g |

$972.0 | 2023-09-05 | ||

| Enamine | EN300-304754-0.5g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 0.5g |

$1014.0 | 2023-09-05 | ||

| Enamine | EN300-304754-10.0g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 10.0g |

$5837.0 | 2023-02-26 | ||

| Enamine | EN300-304754-0.1g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 0.1g |

$930.0 | 2023-09-05 | ||

| Enamine | EN300-304754-5.0g |

4-(chloromethyl)hepta-1,6-diene |

132868-29-2 | 5.0g |

$3935.0 | 2023-02-26 |

4-(chloromethyl)hepta-1,6-diene 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

4-(chloromethyl)hepta-1,6-dieneに関する追加情報

132868-29-2および4-(chloromethyl)hepta-1,6-dieneに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号132868-29-2および化合物4-(chloromethyl)hepta-1,6-dieneに関する研究が注目を集めています。本稿では、これらの物質に関する最新の研究成果をまとめ、その応用可能性について考察します。

132868-29-2は、特定の医薬品中間体としての用途が報告されている化合物です。最近の研究では、この化合物の合成経路の最適化と収率向上に関する報告がなされています。特に、グリーンケミストリーの観点から、溶媒使用量の削減や反応条件の温和化が進められており、環境負荷の低減が図られています。

4-(chloromethyl)hepta-1,6-dieneについては、そのユニークな化学構造から、新規ポリマー材料のモノマーとしての応用が研究されています。2023年に発表された研究では、この化合物を用いたブロック共重合体の合成に成功し、その熱的特性や機械的特性が詳細に調査されました。結果として、従来の材料よりも優れた耐熱性と柔軟性を兼ね備えた新材料の開発可能性が示唆されています。

医薬品開発の観点からは、4-(chloromethyl)hepta-1,6-dieneの誘導体が特定の酵素阻害剤としての活性を示すことが報告されています。特に、ある種のがん細胞の増殖抑制に関与する経路に対する影響が注目されており、現在さらなる構造活性相関研究が進められています。

分析技術の進歩により、これらの化合物の微量検出法も大きく進展しています。最新のLC-MS/MS法を用いることで、生体試料中での動態解析が可能となり、薬物動態研究への応用が期待されています。また、計算化学的手法を用いた分子モデリングにより、これらの化合物と生体分子との相互作用予測の精度が向上しています。

安全性評価に関する研究では、132868-29-2の代謝産物の同定と毒性評価が進められており、規制当局へのデータ提出が行われています。一方、4-(chloromethyl)hepta-1,6-dieneについては、その反応性の高さから取り扱い時の安全対策に関する研究も並行して進められています。

今後の展望として、これらの化合物を利用した新規ドラッグデリバリーシステムの開発や、バイオコンポジット材料への応用が期待されています。特に、4-(chloromethyl)hepta-1,6-dieneの二重結合を利用した官能基導入の柔軟性は、多様な機能性材料開発への道を開くものと考えられます。

本研究分野の発展には、学際的な協力が不可欠です。化学者、生物学者、材料科学者、医薬品開発専門家の連携により、これらの化合物の潜在的可能性がさらに解明され、画期的な応用が実現されることが期待されます。

132868-29-2 (4-(chloromethyl)hepta-1,6-diene) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)